

Synthesis Protocol for N-(4-TrifluoromethylNicotinoyl)glycine

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Compound of Interest

Compound Name:	<i>N</i> -(4-TrifluoromethylNicotinoyl)glycine
Cat. No.:	B586776

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(4-TrifluoromethylNicotinoyl)glycine, also known as Flonicamid-carboxylic acid, is the primary carboxylic acid metabolite of Flonicamid, a pyridine-based insecticide.^{[1][2][3]} As a key metabolite, it is crucial for pharmacokinetic, toxicological, and environmental fate studies of Flonicamid. This document provides a detailed protocol for the chemical synthesis of **N-(4-TrifluoromethylNicotinoyl)glycine**, intended for use in research and development settings.

The synthesis is a two-step process commencing with the activation of 4-(Trifluoromethyl)nicotinic acid to its corresponding acid chloride, followed by a Schotten-Baumann reaction with glycine to yield the final product.

Chemical and Physical Properties

Property	Value	Reference
IUPAC Name	2-[[4-(trifluoromethyl)pyridine-3-carbonyl]amino]acetic acid	[4]
Molecular Formula	C ₉ H ₇ F ₃ N ₂ O ₃	[4]
Molecular Weight	248.16 g/mol	[4]
CAS Number	207502-65-6	[5]
Appearance	White to off-white solid (predicted)	-
Purity	>95% (typical)	[6]

Experimental Protocols

The synthesis of **N-(4-Trifluoromethylnicotinoyl)glycine** is performed in two main stages:

- Stage 1: Synthesis of 4-(Trifluoromethyl)nicotinoyl chloride
- Stage 2: Synthesis of **N-(4-Trifluoromethylnicotinoyl)glycine**

Stage 1: Synthesis of 4-(Trifluoromethyl)nicotinoyl chloride

This procedure is adapted from established methods for the synthesis of acid chlorides from carboxylic acids using thionyl chloride.[7][8]

Materials and Reagents:

Reagent	Molar Mass (g/mol)	Quantity (molar eq.)	Notes
4-(Trifluoromethyl)nicotinic acid	191.11	1.0	Starting material
Thionyl chloride (SOCl ₂)	118.97	7.5	Reagent and solvent
Toluene	92.14	75	Solvent
Dimethylformamide (DMF)	73.09	0.07	Catalyst

Procedure:

- To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(Trifluoromethyl)nicotinic acid (1.0 eq.), toluene (75 eq.), and a catalytic amount of dimethylformamide (DMF, 0.07 eq.).
- Slowly add thionyl chloride (7.5 eq.) to the suspension at room temperature with stirring.
- Heat the reaction mixture to reflux and maintain for 3.5-4 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
- The resulting crude 4-(Trifluoromethyl)nicotinoyl chloride is a yellow to brown oil or solid and is typically used in the next step without further purification.

Expected Yield: Quantitative (crude product).

Stage 2: Synthesis of N-(4-Trifluoromethylnicotinoyl)glycine

This step involves the acylation of glycine with the previously synthesized 4-(Trifluoromethyl)nicotinoyl chloride in a basic aqueous medium, a classic Schotten-Baumann reaction.[9][10]

Materials and Reagents:

Reagent	Molar Mass (g/mol)	Quantity (molar eq.)	Notes
4-(Trifluoromethyl)nicotinoyl chloride	209.56	1.0	From Stage 1
Glycine	75.07	1.1	Starting material
Sodium hydroxide (NaOH)	40.00	2.2	Base
Dichloromethane (DCM)	84.93	-	Solvent for acid chloride
Hydrochloric acid (HCl), 2M	36.46	-	For acidification
Water	18.02	-	Solvent

Procedure:

- Prepare a solution of glycine (1.1 eq.) and sodium hydroxide (2.2 eq.) in water in a beaker or flask cooled in an ice bath (0-5 °C).
- Dissolve the crude 4-(Trifluoromethyl)nicotinoyl chloride (1.0 eq.) from Stage 1 in a minimal amount of dichloromethane (DCM).
- While vigorously stirring the aqueous glycine solution, slowly add the solution of 4-(Trifluoromethyl)nicotinoyl chloride dropwise. Maintain the temperature below 10 °C during the addition.

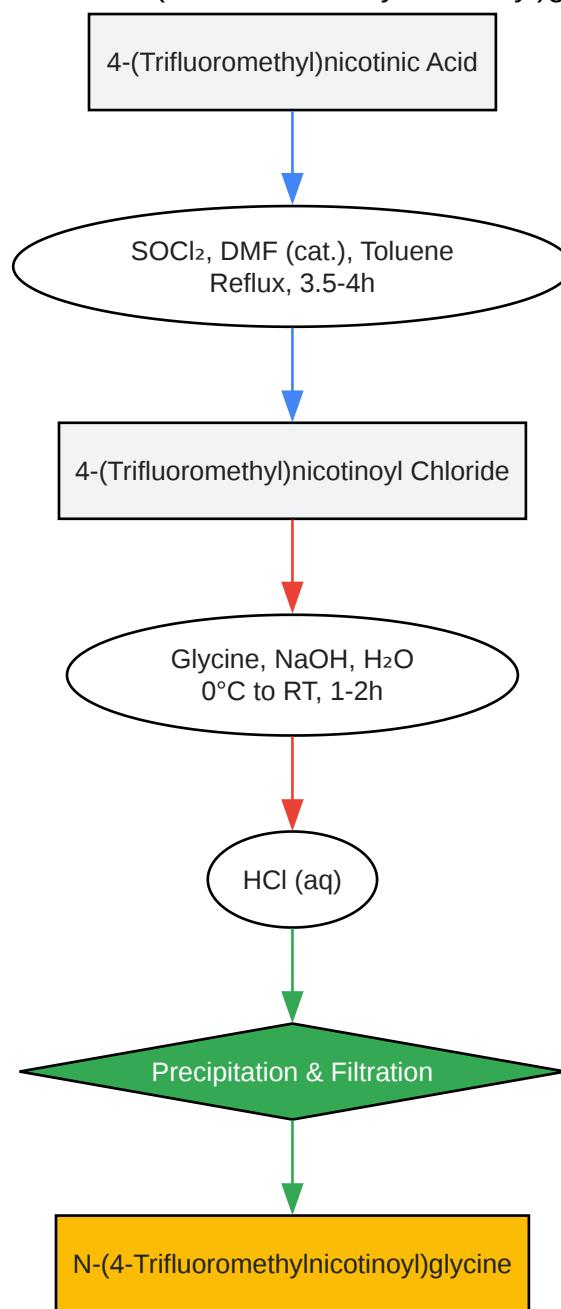
- Continue stirring the reaction mixture at room temperature for 1-2 hours after the addition is complete.
- Monitor the reaction completion by thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture in an ice bath and acidify to pH 2-3 by the slow addition of 2M hydrochloric acid.
- A white precipitate of **N-(4-TrifluoromethylNicotinoyl)glycine** should form upon acidification.
- Collect the solid product by vacuum filtration and wash with cold water.
- Dry the product under vacuum to obtain the final compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Expected Yield: 80-90%.

Visualizations

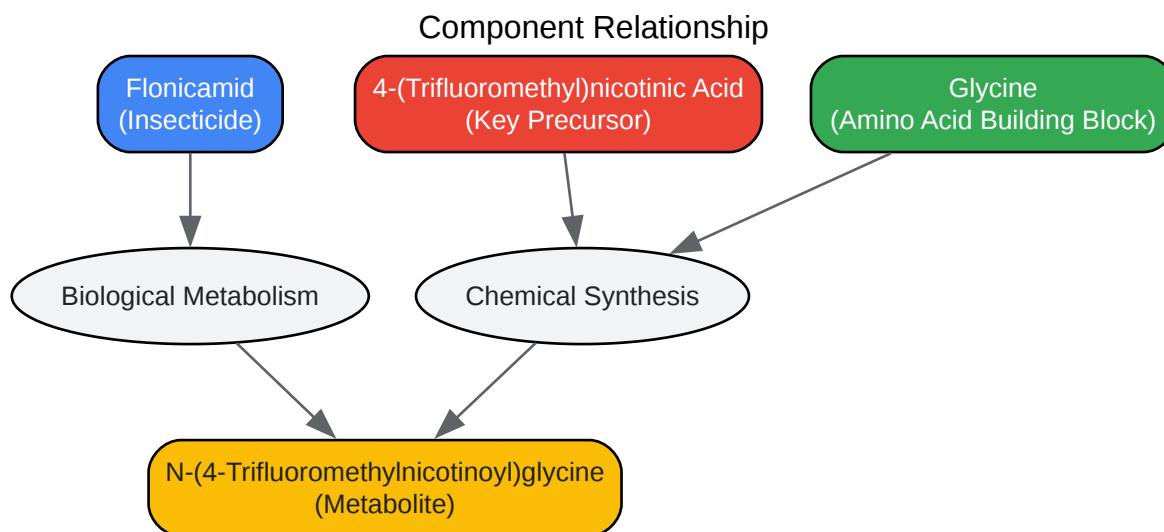
Synthesis Workflow

Synthesis of N-(4-Trifluoromethylnicotinoyl)glycine

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Caption: Reaction scheme for the two-step synthesis of the target compound.

Logical Relationship of Components



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Caption: Relationship between Flonicamid, its metabolite, and synthesis precursors.

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